molecular formula C24H20F2N2O2 B612044 KX1-141

KX1-141

货号: B612044
分子量: 406.4 g/mol
InChI 键: GLBIHDRABBDRFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KX1-141 是一种已知其作为 Src 蛋白酪氨酸激酶抑制剂作用的化合物。 该化合物因其在保留抗肿瘤作用的同时减少顺铂耳毒性的潜力而备受关注 .

准备方法

KX1-141 的合成路线和反应条件在公开资料中未见广泛报道。 已知该化合物是通过一系列涉及特定试剂和催化剂的有机反应合成的。 工业生产方法可能会涉及对这些反应的优化,以确保高产率和纯度。

化学反应分析

KX1-141 经历各种化学反应,包括:

    氧化: 此反应涉及添加氧或去除氢。 常用试剂包括高锰酸钾或三氧化铬等氧化剂。

    还原: 这涉及添加氢或去除氧。 常用试剂包括氢化铝锂或硼氢化钠等还原剂。

    取代: 这涉及用另一个原子或原子团取代一个原子或原子团。 常用试剂包括卤素或亲核试剂。

由这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

KX1-141 有几种科学研究应用:

作用机制

KX1-141 通过抑制 Src 蛋白酪氨酸激酶发挥其作用。 该酶在调节各种细胞过程(包括生长、分化和存活)中起着至关重要的作用。 通过抑制该酶,this compound 可以干扰促进肿瘤生长和存活的信号通路 .

相似化合物的比较

KX1-141 与其他 Src 蛋白酪氨酸激酶抑制剂相比,例如:

This compound 由于其基于吲哚的结构而独一无二,与其他抑制剂相比,它可能具有不同的药代动力学和药效学特性。

生物活性

KX1-141 is a novel compound belonging to the class of Src-protein tyrosine kinase inhibitors. It has garnered attention for its potential therapeutic applications, particularly in protecting against noise-induced hearing loss (NIHL). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and research findings.

This compound functions primarily as a non-ATP competitive inhibitor of the Src family of protein tyrosine kinases (PTKs). Src kinases are critical in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting Src activity, this compound may reduce apoptotic signaling pathways that lead to cellular damage, particularly in cochlear cells exposed to harmful stimuli such as loud noises.

Case Studies and Experimental Findings

  • Noise-Induced Hearing Loss Model :
    In a study involving chinchillas, this compound was administered to assess its protective effects against NIHL. The results indicated that treated ears exhibited significantly less threshold shift compared to control ears. Specifically:
    • Threshold Shift Reduction : Ears treated with this compound showed a reduction of up to 40 dB in temporary threshold shift (TTS) and 25 dB in permanent threshold shift (PTS) following exposure to high decibel noise (106 dB SPL) for four hours .
    • Outer Hair Cell Preservation : Histological analyses revealed that this compound treatment led to significantly lower losses of outer hair cells compared to untreated controls .
  • Combination Therapy :
    In subsequent experiments, this compound was tested in combination with N-acetylcysteine (NAC) to evaluate synergistic effects. The combination therapy resulted in a further reduction in PTS when administered prior to noise exposure, with treated animals experiencing 12 to 17 dB less permanent threshold shift compared to saline-treated controls .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study FocusTreatment ConditionThreshold Shift ReductionOuter Hair Cell Loss Reduction
Noise-Induced Hearing LossThis compound (30 µM)Up to 40 dB TTSSignificant reduction
Combination with NACPre-exposure treatment12-17 dB PTS reductionNot specified
Control GroupSaline-treatedBaselineBaseline

Biological Activity and Toxicity

While this compound exhibits promising protective effects against NIHL, understanding its toxicity profile is crucial for clinical applications. Current studies have not reported significant toxicity at therapeutic doses; however, further investigations are necessary to evaluate long-term effects and safety profiles.

属性

分子式

C24H20F2N2O2

分子量

406.4 g/mol

IUPAC 名称

7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29)

InChI 键

GLBIHDRABBDRFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

规范 SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

外观

white solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KX1141;  KX-1141;  KX 1141.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KX1-141
Reactant of Route 2
Reactant of Route 2
KX1-141
Reactant of Route 3
Reactant of Route 3
KX1-141
Reactant of Route 4
Reactant of Route 4
KX1-141
Reactant of Route 5
Reactant of Route 5
KX1-141
Reactant of Route 6
Reactant of Route 6
KX1-141

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。